Physicochemical Profiling of 3-Ethoxypiperidine Hydrochloride: A Technical Monograph
Physicochemical Profiling of 3-Ethoxypiperidine Hydrochloride: A Technical Monograph
Topic: Physicochemical Properties of 3-Ethoxypiperidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethoxypiperidine hydrochloride (CAS: 1159826-79-5) represents a critical chiral building block in modern medicinal chemistry. Structurally characterized by a saturated six-membered nitrogen heterocycle with an ethoxy substituent at the C3 position, this compound serves as a scaffold for neuroactive agents, analgesics, and kinase inhibitors. Its utility stems from the C3 chiral center, which allows for the introduction of stereochemical complexity—a vital factor in optimizing ligand-receptor binding affinity.
This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and handling protocols for 3-Ethoxypiperidine HCl, bridging the gap between raw data and experimental application.
Molecular Identity & Structural Analysis
Chemical Nomenclature and Identification[1]
-
IUPAC Name: 3-Ethoxypiperidine hydrochloride
-
Common Synonyms: 3-Ethoxy-piperidine HCl; Piperidine, 3-ethoxy-, hydrochloride
-
CAS Number: 1159826-79-5 (Racemic); 376398-69-9 (Specific enantiomer references vary, verification via CoA recommended)
-
Molecular Formula: C
H NO HCl -
Molecular Weight: 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Stereochemical Considerations
The molecule possesses a single chiral center at the C3 carbon. In drug development, the resolution of the (R)- and (S)-enantiomers is often required, as the spatial orientation of the ethoxy group can drastically alter pharmacological potency.
-
(R)-Enantiomer: Often preferred for specific receptor pockets.
-
(S)-Enantiomer: May exhibit distinct metabolic stability or off-target effects.
Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The bulky ethoxy group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the protonation state of the nitrogen (forming the ammonium salt) can influence the conformational equilibrium through hydrogen bonding networks in the crystal lattice.
Physicochemical Profile
Solid-State Properties
As a hydrochloride salt, 3-Ethoxypiperidine exists as a white to off-white crystalline solid. The salt formation significantly elevates the melting point and stability compared to the liquid free base.
| Property | Value / Description | Context & Implications |
| Physical State | Crystalline Solid | Facilitates precise weighing and handling in solid-phase synthesis. |
| Melting Point | >150°C (Predicted range) | Note: Unsubstituted Piperidine HCl melts at ~245°C. The 3-ethoxy substituent typically lowers lattice energy due to symmetry breaking. |
| Hygroscopicity | Moderate to High | HCl salts of secondary amines are prone to moisture uptake. Storage in desiccators is critical to prevent deliquescence. |
| Particle Size | Variable | Micronization may be required for consistent dissolution rates in formulation studies. |
Solution Properties & Lipophilicity
The ethoxy group introduces a lipophilic domain to the otherwise polar piperidine core, modulating the LogP/LogD profile.
-
Solubility: Highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.
-
pKa (Basicity):
-
LogP (Partition Coefficient):
-
Free Base: Predicted ~ 1.1 (Moderately lipophilic).[8]
-
HCl Salt: < 0 (Highly hydrophilic).
-
Implication: The compound will partition into the aqueous phase at pH < 8 and into the organic phase at pH > 12.
-
Visualization: Structural & Electronic Effects
The following diagram illustrates the structural influences on the physicochemical behavior of the molecule.
Figure 1: Structural Activity Relationship (SAR) map detailing how the ethoxy substituent and salt formation dictate the physicochemical properties.
Analytical Characterization (Spectroscopy)[9][10]
To validate the identity of 3-Ethoxypiperidine HCl, the following spectral signatures are diagnostic.
Proton NMR ( H NMR) in D O or DMSO-d
-
Ethoxy Group:
-
Triplet (
~1.1-1.2 ppm): Corresponds to the terminal methyl (-CH ) of the ethoxy group. -
Quartet (
~3.4-3.5 ppm): Corresponds to the methylene (-CH -) of the ethoxy group.
-
-
Piperidine Ring:
-
Multiplets (
~1.5-2.0 ppm): Ring protons at C4 and C5 positions. -
Broad Singlet/Multiplet (
~3.0-3.5 ppm): Protons alpha to the Nitrogen (C2 and C6) and the proton at C3 (alpha to Oxygen). These will be deshielded due to the adjacent heteroatoms and the positive charge on Nitrogen.
-
-
Exchangeable Protons:
-
Broad Singlet (> 8.0 ppm): Ammonium protons (NH
), visible in DMSO-d but exchanged out in D O.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion: [M+H]
= 130.12 m/z (Corresponds to the free base cation). -
Fragmentations: Loss of the ethoxy group or ring opening may be observed at higher collision energies.
Experimental Protocols
Protocol: pH-Dependent Solubility Profiling
Objective: To determine the pH threshold for salt disproportionation (conversion from soluble salt to insoluble free base).
Materials:
-
3-Ethoxypiperidine HCl (100 mg)[9]
-
Phosphate buffers (pH 2.0, 7.4, 10.0, 12.0)
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Weigh 10 mg of the compound into four separate 4 mL vials.
-
Dissolution: Add 1.0 mL of the respective buffer to each vial. Vortex for 5 minutes.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Analysis: Analyze the filtrate concentration via HPLC.
-
Expectation: High solubility at pH 2.0 and 7.4. Significant drop in solubility at pH 12.0 as the compound deprotonates to the free base oil.
-
Protocol: Hygroscopicity Stress Test
Objective: To assess storage stability.
Methodology:
-
Dry a glass weighing boat at 105°C for 1 hour; weigh (
). -
Add ~500 mg of 3-Ethoxypiperidine HCl; weigh (
). -
Place in a humidity chamber at 25°C / 80% RH.
-
Weigh at t=1h, 4h, 24h, and 48h.
-
Calculation: % Mass Gain =
.-
Threshold: >5% gain indicates significant hygroscopicity; requires storage under inert atmosphere (Argon/Nitrogen).
-
Stability & Handling Safety
Thermal Stability
-
Decomposition: HCl salts can release HCl gas upon melting or excessive heating. Avoid temperatures >180°C during processing.
-
Storage: Store at Room Temperature (15-25°C) in tightly sealed containers. Refrigeration (2-8°C) is recommended for long-term storage to prevent oxidative degradation of the ether linkage.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
Analytical Workflow Diagram
The following workflow outlines the logic for confirming batch quality before using the material in synthesis.
Figure 2: Quality Control (QC) workflow for validating 3-Ethoxypiperidine HCl prior to usage.
References
-
Biosynce Pharmatech. (2024). Technical Data Sheet: 3-Ethoxypiperidine Hydrochloride (CAS 1159826-79-5).[4] Retrieved from
-
ChemicalBook. (2025). Piperidine Hydrochloride Derivatives and Physicochemical Data. Retrieved from
-
PubChem. (2025).[11][12] Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from
-
Reich, H. J. (2024).[8] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from
-
Fluorochem. (2025).[8] Safety Data Sheet (SDS): 3-Ethoxypiperidine Hydrochloride. Retrieved from
Sources
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